molecular formula C11H22N2 B13452188 (2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine

(2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine

Cat. No.: B13452188
M. Wt: 182.31 g/mol
InChI Key: BHPKYCYFFNLSAH-UHFFFAOYSA-N
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Description

(2-Amino-1-{bicyclo[221]heptan-1-yl}ethyl)dimethylamine is a chemical compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine typically involves the reaction of bicyclo[2.2.1]heptane derivatives with appropriate amines under controlled conditions. One common method involves the use of palladium-catalyzed reactions to introduce the amino group into the bicyclic framework .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine involves its interaction with specific molecular targets. For instance, it may act as an antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride
  • Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide

Uniqueness

(2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine is unique due to its specific bicyclic structure and the presence of the dimethylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

1-(1-bicyclo[2.2.1]heptanyl)-N,N-dimethylethane-1,2-diamine

InChI

InChI=1S/C11H22N2/c1-13(2)10(8-12)11-5-3-9(7-11)4-6-11/h9-10H,3-8,12H2,1-2H3

InChI Key

BHPKYCYFFNLSAH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CN)C12CCC(C1)CC2

Origin of Product

United States

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